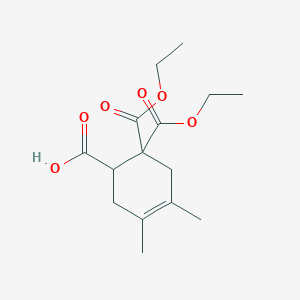

6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

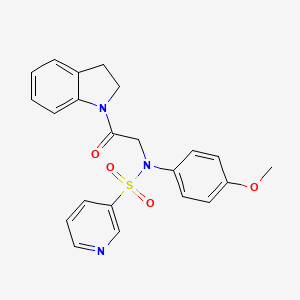

6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C15H22O6 . It is also known as 4-Cyclohexene-1,1,2-tricarboxylic acid, 4,5-dimethyl-, 1,1-diethyl ester .

Molecular Structure Analysis

The molecular structure of 6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid consists of a cyclohexene ring substituted with ethoxycarbonyl and methyl groups . The exact arrangement of these groups on the cyclohexene ring can be determined through techniques such as NMR spectroscopy .Aplicaciones Científicas De Investigación

Chemical Synthesis and Compound Development

6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid and its derivatives play a crucial role in the synthesis of complex organic compounds. For instance, the reaction of related β-amino α,β-unsaturated esters with amines has been explored for synthesizing new derivatives of quinazolines, highlighting the utility of this compound in the development of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Yokoyama et al., 1975).

Supramolecular Chemistry

The compound has relevance in the field of supramolecular chemistry. For example, research on 1,2,4,5-benzenetetracarboxylic acid, a structurally related compound, shows how these types of molecules can form supramolecular assemblies with aza donor molecules, leading to a variety of crystal structures. This demonstrates the potential of such compounds in the design of new materials with specific molecular architectures (Arora & Pedireddi, 2003).

Polymer Science

In the realm of polymer science, derivatives of 6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid are utilized in various polymerization processes. The mechanism of regio- and stereoselective cyclopolymerization of diynes, involving related compounds, has been studied, contributing to the understanding of polymer formation and the design of new polymeric materials (Herz et al., 2015).

Selective Extraction Processes

Research on acyclic polyether dicarboxylic acids, which share structural similarities with 6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid, shows their application in selective metal extraction. Such compounds have been synthesized for use in selective Pb(II) extraction, highlighting their potential in environmental remediation and metal recovery processes (Hayashita et al., 1999).

Liquid Crystal Networks

The compound's derivatives have been explored in the development of supramolecular liquid-crystalline networks. By self-assembly of multifunctional hydrogen-bonding molecules, these networks are formed, indicating the compound's potential in the creation of advanced materials with specific liquid-crystalline properties (Kihara et al., 1996).

Propiedades

IUPAC Name |

6,6-bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O6/c1-5-20-13(18)15(14(19)21-6-2)8-10(4)9(3)7-11(15)12(16)17/h11H,5-8H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAVBVPQDROEIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(=C(CC1C(=O)O)C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2994534.png)

![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/no-structure.png)

![N-[2-(3-Pyridin-4-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2994540.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2994543.png)

![1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2994547.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid](/img/structure/B2994552.png)

![2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid](/img/structure/B2994553.png)